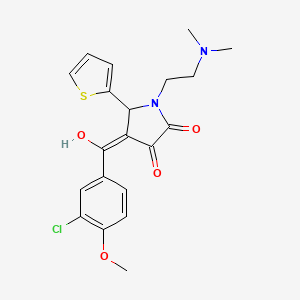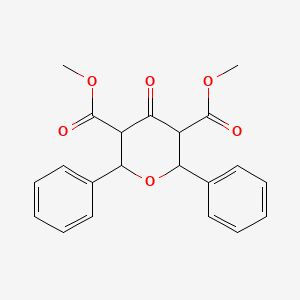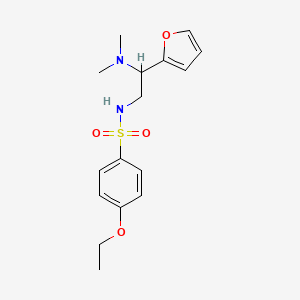![molecular formula C11H12O2 B2689144 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol CAS No. 345891-39-6](/img/structure/B2689144.png)
2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, also known as ethyl alcohol, is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is often used as a topical disinfectant. It is also widely used as a solvent and preservative in pharmaceutical preparations, as well as serving as the primary ingredient in alcoholic beverages .
Synthesis Analysis
Ethanol can be produced by fermentation, a process that accounts for approximately 95% of ethanol production . It is also widely used as an additive to gasoline . The production of ethanol involves the conversion of carbohydrates in ammonia fiber expansion-pretreated switchgrass hydrolysate .Molecular Structure Analysis
Quantum chemical calculations can provide answers regarding different aspects of intermolecular interactions . An extensive theoretical study on the molecular structure and UV-Vis spectral analysis can be undertaken using density functional theory (DFT) method .Chemical Reactions Analysis
Ethanol can undergo various chemical reactions. For instance, it can be used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals . Ethanol can also be transformed into olefins using various catalysts .Physical And Chemical Properties Analysis
Physical properties of ethanol include color, density, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用
Multicomponent Synthesis of Functionalized Pyrans
The compound 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol is a pivotal precursor in the synthesis of diverse, functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. Utilizing an eco-friendly, multicomponent one-pot synthesis method involving aldehydes, malononitrile, and acidic compounds in aqueous ethanol, researchers have been able to efficiently generate a wide array of heterocyclic scaffolds. This synthesis method, catalyzed by commercially available urea, highlights a low-cost, environmentally benign approach to creating pharmaceutically relevant compounds under mild conditions (Brahmachari & Banerjee, 2014).
Catalyst-Driven Synthesis of Tetrahydrobenzo[b]pyrans
Another significant application of this compound involves its role in the synthesis of 4H-Benzo[b]pyrans, facilitated by ZnO-beta zeolite acting as an inexpensive and effective catalyst. This process, which employs benzaldehyde, malononitrile, and dimedone, has been praised for its efficiency, yielding high-quality products in short reaction times. The procedure also allows for the recovery and reusability of the catalyst, marking an advance in sustainable chemical synthesis (Katkar et al., 2011).
Protective Group Chemistry
This compound has been explored as a potential protective group in polymer chemistry. Specifically, 2-(pyridin-2-yl)ethanol, a related derivative, has shown promise as a protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization. This development offers new avenues for the synthesis and functionalization of polymers, demonstrating the compound's versatility and its potential impact on materials science (Elladiou & Patrickios, 2012).
Structural and Biological Characterization
Research into the structural and biological properties of related benzopyran derivatives, such as (3E)-3-(2, 4, 5-trimethoxyphenyl)methylidene)-2,3-dihydro-4H-1-benzopyran-4-one, has yielded insights into their potential as anticancer agents. Through detailed crystallographic analysis and cytotoxicity screening against cancer cell lines, these studies have begun to unravel the therapeutic potential of benzopyran derivatives, underscoring their relevance in the development of new cancer treatments (Hemalatha et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-5,12H,6-8H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIZSPERJJWAC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)

![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)


![4-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2689070.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)
